4-(2,4-Difluoro-phenoxy)butanenitrile
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Overview
Description
4-(2,4-Difluoro-phenoxy)butanenitrile is an organic compound with the molecular formula C10H9F2NO. It is characterized by the presence of a difluorophenoxy group attached to a butanenitrile backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluoro-phenoxy)butanenitrile typically involves the reaction of 2,4-difluorophenol with butanenitrile under specific conditions. One common method is the nucleophilic substitution reaction where 2,4-difluorophenol reacts with 4-chlorobutanenitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluoro-phenoxy)butanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The difluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,4-Difluoro-phenoxy)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2,4-Difluoro-phenoxy)butanenitrile depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with specific enzymes or receptors, although detailed studies on its molecular targets and pathways are limited .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Difluoro-phenoxy)butanenitrile
- 4-(3,4-Difluoro-phenoxy)butanenitrile
- 4-(2,4-Dichloro-phenoxy)butanenitrile
Uniqueness
4-(2,4-Difluoro-phenoxy)butanenitrile is unique due to the specific positioning of the fluorine atoms on the phenoxy ring, which can influence its reactivity and interactions in chemical and biological systems. This positioning can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds .
Properties
IUPAC Name |
4-(2,4-difluorophenoxy)butanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c11-8-3-4-10(9(12)7-8)14-6-2-1-5-13/h3-4,7H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKQOSMZTGJUDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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